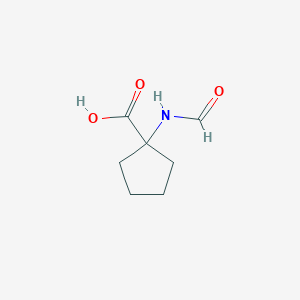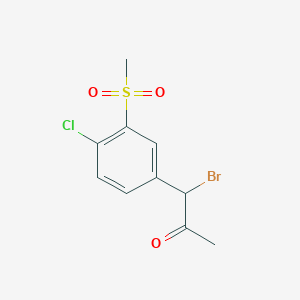
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
説明
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound characterized by its bromine, chlorine, and methylsulfonyl functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(methylsulfonyl)acetophenone.
Bromination: The acetophenone derivative is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bromination process efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.
Oxidation: Performed under controlled conditions to avoid over-oxidation, usually at room temperature.
Major Products:
Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Produce the corresponding alcohol.
Oxidation Reactions: Result in the formation of sulfone derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Biochemical Studies: Utilized in studies to understand enzyme interactions and inhibition mechanisms.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
作用機序
The mechanism by which 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one exerts its effects depends on the specific application:
Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Catalysis: Acts as a catalyst or catalyst precursor, facilitating various chemical transformations by providing active sites for reaction intermediates.
類似化合物との比較
1-Bromo-1-(4-chlorophenyl)propan-2-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-Bromo-1-(4-methylsulfonylphenyl)propan-2-one:
Uniqueness: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to the combination of bromine, chlorine, and methylsulfonyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.
特性
IUPAC Name |
1-bromo-1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3S/c1-6(13)10(11)7-3-4-8(12)9(5-7)16(2,14)15/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGJVTOCEYPSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728048 | |
| Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914382-89-1 | |
| Record name | 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


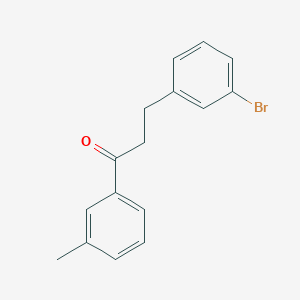
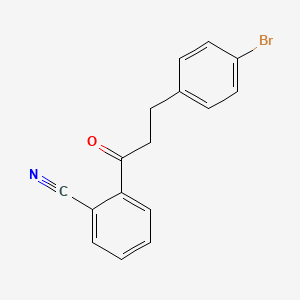
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
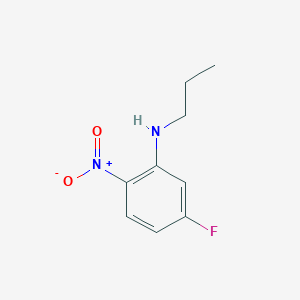
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)
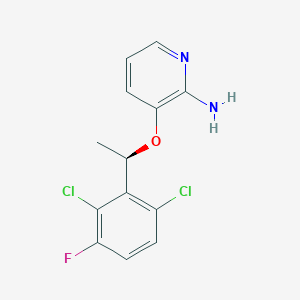
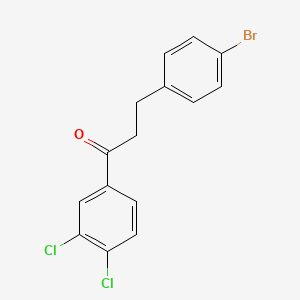
![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)
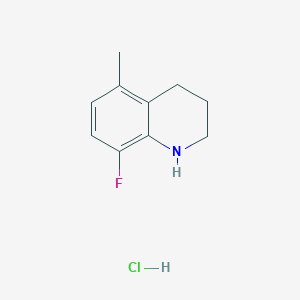
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
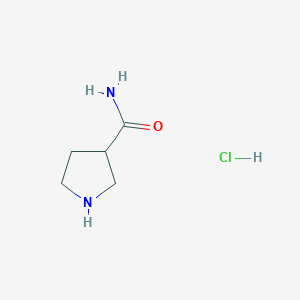
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
